molecular formula C12H8N2O B1323280 2-Phenoxyisonicotinonitrile CAS No. 81249-44-7

2-Phenoxyisonicotinonitrile

Cat. No.: B1323280
CAS No.: 81249-44-7
M. Wt: 196.2 g/mol
InChI Key: CRIVCEBEXJZQRH-UHFFFAOYSA-N
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Description

2-Phenoxyisonicotinonitrile is an organic compound with the molecular formula C12H8N2O It is a derivative of isonicotinonitrile, where a phenoxy group is attached to the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyisonicotinonitrile typically involves the reaction of 2-chloro-4-pyridinecarbonitrile with phenol. The reaction is carried out in the presence of a base, such as caesium carbonate, and a solvent like N,N-dimethylethylenediamine (DMA). The mixture is stirred at room temperature for about 30 minutes, followed by heating at 80°C for 20 hours. The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The organic layers are dried, filtered, and concentrated under reduced pressure to yield this compound as a white solid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyisonicotinonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The phenoxy group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phenoxy derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Phenoxyisonicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxyisonicotinonitrile involves its interaction with specific molecular targets. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved would depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenoxypyridine-4-carbonitrile
  • 4-Pyridinecarbonitrile, 2-phenoxy-

Uniqueness

2-Phenoxyisonicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-phenoxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-9-10-6-7-14-12(8-10)15-11-4-2-1-3-5-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIVCEBEXJZQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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